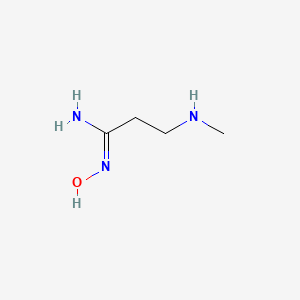
(2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-onerelativestereochemistry
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one is a synthetic organic compound characterized by its unique stereochemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexanone Ring: The initial step involves the formation of the cyclohexanone ring through a series of cyclization reactions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the cyclohexanone intermediate.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one involves its interaction with specific molecular targets. The benzyloxy and fluorine groups may play a role in binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2RS,4RS)-4-(benzyloxy)-2-chlorocyclohexan-1-one: Similar structure but with a chlorine atom instead of fluorine.
(2RS,4RS)-4-(benzyloxy)-2-bromocyclohexan-1-one: Similar structure but with a bromine atom instead of fluorine.
(2RS,4RS)-4-(benzyloxy)-2-iodocyclohexan-1-one: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs. This makes it a valuable compound for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C13H15FO2 |
|---|---|
Peso molecular |
222.25 g/mol |
Nombre IUPAC |
(2R,4R)-2-fluoro-4-phenylmethoxycyclohexan-1-one |
InChI |
InChI=1S/C13H15FO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m1/s1 |
Clave InChI |
KBAAMMVYXJFIMQ-VXGBXAGGSA-N |
SMILES isomérico |
C1CC(=O)[C@@H](C[C@@H]1OCC2=CC=CC=C2)F |
SMILES canónico |
C1CC(=O)C(CC1OCC2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


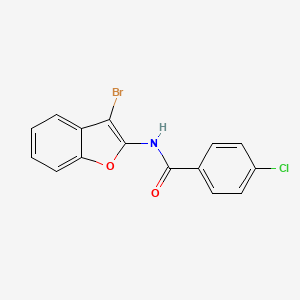
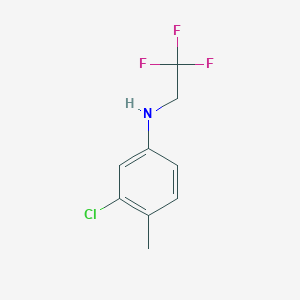

![Ethyl8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13076166.png)
![{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13076172.png)
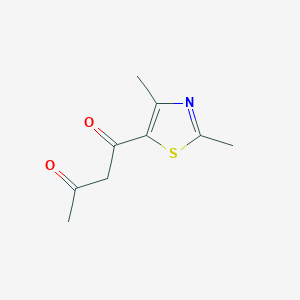
![(S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate](/img/structure/B13076187.png)
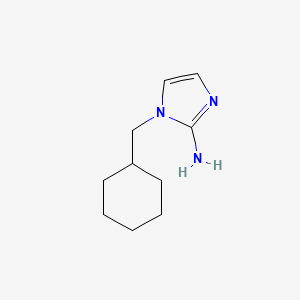
![Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate](/img/structure/B13076194.png)
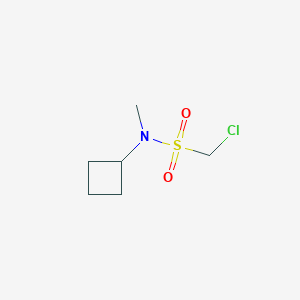
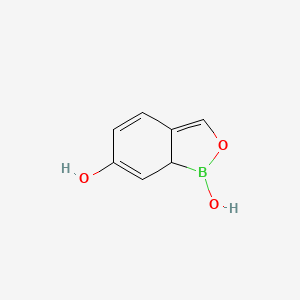
![2-Cyclopropanecarbonylspiro[4.4]nonan-1-one](/img/structure/B13076213.png)
